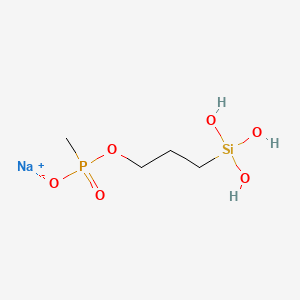

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate

Description

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate (CAS: 84962-98-1), also known as THPMP or SPMF, is an organosilane-phosphonate hybrid compound. Its molecular formula is C₄H₁₂NaO₆PSi (molecular weight: 238.18 g/mol), featuring a silanol group (-Si(OH)₃) for covalent bonding to silica surfaces and a phosphonate moiety (-PO(OH)₂) for chelating metal ions . This compound is commercially available as a 42% aqueous solution stabilized with 4–5% methanol .

Properties

IUPAC Name |

sodium;methyl(3-trihydroxysilylpropoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13O6PSi.Na/c1-11(5,6)10-3-2-4-12(7,8)9;/h7-9H,2-4H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAWPVONNWUREJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)([O-])OCCC[Si](O)(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NaO6PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044834 | |

| Record name | Sodium 3-(trihydroxysilyl)propyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84962-98-1 | |

| Record name | Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084962981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-(trihydroxysilyl)propyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM (3-(TRIHYDROXYSILYL)PROPYL)METHYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB86FP8RH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mixed Silane Bead-Assisted Sonication Disintegration (MSBASD) Method

- Materials : Detonation nanodiamond powder (DND–OH), 3-(trihydroxysilyl)propyl methylphosphonate monosodium salt solution (50% in water), (3-aminopropyl)triethoxysilane (APTES), deionized water, yttrium zirconia milling beads.

- Procedure :

- DND powder is first hydroxylated (DND–OH) by reduction with borane-tetrahydrofuran complex followed by acid neutralization and washing.

- The hydroxylated DND is dispersed in deionized water with milling beads and sonicated to ensure dispersion.

- APTES is added first to allow partial hydrolysis of its alkoxy groups.

- The 3-(trihydroxysilyl)propyl methylphosphonate monosodium salt is then added at varying volume ratios to APTES to control surface charge and functional group density.

- The mixture is sonicated for an extended period (e.g., 4 hours) to promote silanization via sol-gel condensation on the nanoparticle surface.

- Post-reaction, the mixture is washed thoroughly with acetone and water to remove unreacted silanes and debris.

- The functionalized particles are isolated by centrifugation and lyophilized for storage or immediate use.

Surface Charge and Dispersion Control

- The ratio of 3-(trihydroxysilyl)propyl methylphosphonate to APTES is critical; increasing the phosphonate content increases negative zeta potential and reduces nanoparticle aggregation due to electrostatic repulsion.

- This balance allows tuning of particle size and surface charge for specific applications such as fluorescent dye doping or DNA conjugation.

Key Experimental Parameters and Data

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Concentration of Sodium Phosphonate Silane | 50 wt.% aqueous solution | Commercially available |

| Sonication Power and Duration | 40% power, 3:1 duty cycle, 4 hours | Ensures effective silanization |

| Volume Ratios (THPMP:APTES) | Variable (e.g., 80:20) | Controls surface charge and functional group density |

| Washing Solvents | Acetone and deionized water | Removes unreacted silanes and debris |

| Milling Beads | 10 g Yttrium Zirconia, 50 µm | Facilitates mechanical dispersion during sonication |

| Final Product Form | Lyophilized powder or aqueous dispersion | Stored under vacuum or used immediately |

Research Findings and Analysis

- The mixed silanization method using sodium (3-(trihydroxysilyl)propyl)methyl phosphonate is effective in producing monodispersed, negatively charged nanoparticles with enhanced solubility and stability.

- Functionalization with this compound leads to strong negative zeta potentials, which prevent aggregation by electrostatic repulsion.

- The compound’s trihydroxysilyl groups enable covalent bonding to hydroxylated surfaces via siloxane bonds, while the methylphosphonate group imparts negative charge.

- This method has been successfully applied to nanodiamonds, silica nanoparticles, and fluorescent dye-doped nanoparticles, demonstrating versatility.

- The approach allows subsequent conjugation of biomolecules such as DNA by co-functionalization with amino-silane compounds, enabling bioconjugation via heterobifunctional crosslinkers.

Summary Table of Preparation and Application

| Step | Description | Outcome/Effect |

|---|---|---|

| Hydroxylation of Nanoparticles | Reduction and washing to generate hydroxylated surface | Provides reactive sites for silanization |

| Dispersion with Milling Beads | Sonication with beads to ensure uniform particle distribution | Prevents aggregation during silanization |

| Addition of APTES | Partial hydrolysis before adding phosphonate silane | Introduces amino groups for bioconjugation |

| Addition of Sodium Phosphonate Silane | Silanization with 3-(trihydroxysilyl)propyl methylphosphonate | Imparts negative charge and stability |

| Washing and Isolation | Multiple solvent washes and centrifugation | Removes unreacted reagents and debris |

| Lyophilization | Freeze-drying for storage | Stabilizes product for long-term use |

Chemical Reactions Analysis

Types of Reactions

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate can undergo various chemical reactions, including:

Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanol groups.

Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The phosphonate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.

Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds and polymeric structures.

Substitution: Formation of substituted phosphonate derivatives

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄H₁₂NaO₆PSi

- Functional Groups : Silane and phosphonate

- Physical State : Typically supplied as a 50 wt% solution in water

Chemistry

THPMP serves as a precursor for synthesizing hybrid materials and nanoparticles. Its dual functionality allows for the creation of complex structures through various chemical reactions:

- Hybrid Materials : Used in the formation of silica-based composites.

- Nanoparticle Synthesis : Facilitates the stabilization and functionalization of nanoparticles, enhancing their properties for specific applications.

| Application | Description |

|---|---|

| Hybrid Materials | Formation of silica composites |

| Nanoparticles | Stabilization and functionalization |

Biology

In biological research, THPMP is utilized for functionalizing biomolecules and surfaces. This application is critical for enhancing the interaction between biological systems and synthetic materials:

- Surface Modification : Improves biocompatibility of surfaces used in medical devices.

- Drug Delivery Systems : Investigated as a component to improve the efficacy of drug delivery mechanisms.

| Biological Application | Description |

|---|---|

| Surface Modification | Enhances biocompatibility |

| Drug Delivery | Improves efficacy of delivery systems |

Medicine

THPMP has shown potential in medical applications, particularly in drug delivery systems and as a component in medical devices:

- Drug Delivery Vehicles : Functionalized nanoparticles using THPMP can enhance targeted delivery.

- Medical Device Coatings : Provides improved adhesion and stability to coatings applied on devices.

| Medical Application | Description |

|---|---|

| Drug Delivery | Enhances targeted delivery systems |

| Coatings for Devices | Improves adhesion and stability |

Industry

In industrial applications, THPMP is employed in producing coatings, adhesives, and sealants due to its strong bonding capabilities:

- Coatings : Used in protective coatings that require durability.

- Adhesives and Sealants : Enhances the bonding strength with various substrates.

| Industrial Application | Description |

|---|---|

| Coatings | Protective layers with enhanced durability |

| Adhesives | Strong bonding with diverse substrates |

Case Study 1: Surface Modification of Nanoparticles

A study demonstrated that modifying silica nanoparticles with THPMP significantly reduced aggregation by imparting a negative zeta potential. This modification led to improved dispersion in solutions, making them suitable for biomedical applications .

Case Study 2: Functionalization of Nanodiamonds

Research involving detonation nanodiamonds showed that using THPMP allowed for effective functionalization, resulting in well-dispersed nanodiamond conjugates suitable for various applications, including drug delivery .

Mechanism of Action

The mechanism of action of sodium (3-(trihydroxysilyl)propyl)methyl phosphonate involves its ability to form strong bonds with various substrates through its silane and phosphonate groups. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. The phosphonate group can participate in various chemical reactions, leading to the formation of stable complexes with metal ions and other electrophiles. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Functional Analogs: Silane-Based Surface Modifiers

(3-Aminopropyl)triethoxysilane (APTS)

Comparison Insights :

- THPMP introduces negative charges and metal-binding capacity, whereas APTS provides positive charges for electrostatic interactions.

- THPMP-APTS mixtures optimize surface functionality in biomedical applications, such as reducing nonspecific protein binding in nanoparticle systems .

3-Glycidyloxypropyl Trimethoxysilane (GOPTS)

Structural Analogs: Phosphonate Derivatives

Diethyl ((1-(3-(Pentylamino)propyl)cyclopropyl)methyl)phosphonate (3b)

Comparison Insights :

- THPMP lacks cytotoxic effects, making it suitable for biocompatible coatings, whereas phosphonates like 3b are designed for targeted cancer therapy .

Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)isoxazolidin-3-yl]methyl}phosphonate (12a)

| Property | THPMP | Compound 12a |

|---|---|---|

| Bioactivity | None reported | Anti-HIV (weak activity in vitro) |

| Solubility | Water-soluble | Likely organic solvent-soluble |

Pharmacological Analogs: NMDA Receptor Antagonists

Comparison Insights :

- THPMP is distinct from NMDA-targeted phosphonates like CPP and d-AP5, which are optimized for receptor binding and central nervous system applications .

Biological Activity

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate, often abbreviated as THPMP, is a silane compound that has garnered attention for its potential biological applications. Its unique structure allows it to interact with biological systems in various ways, making it a subject of research in fields such as nanotechnology, drug delivery, and biosensing.

Chemical Structure and Properties

Chemical Formula : CHOPS

Molecular Weight : 202.18 g/mol

Functional Groups :

- Trihydroxysilyl group

- Methyl phosphonate group

THPMP is characterized by its ability to form stable siloxane bonds with various substrates, which enhances its solubility and reactivity in biological environments.

Antibacterial Properties

Research indicates that THPMP can enhance the solubility and stability of nanoparticles, which is crucial for their antibacterial activity. For instance, when functionalized with THPMP, nanodiamonds exhibited a negative zeta potential that improved their dispersion in aqueous solutions, thus enhancing their interaction with bacterial membranes . This property is significant as it allows for better targeting and efficacy against bacterial cells.

The antibacterial mechanism attributed to THPMP involves:

- Membrane Disruption : The negatively charged surfaces created by THPMP facilitate the disruption of bacterial cell membranes.

- Reactive Oxygen Species (ROS) Generation : Functionalized nanoparticles can induce oxidative stress within bacterial cells, leading to cell death .

Case Studies

- Nanodiamond Functionalization :

- Biosensing Applications :

Table: Summary of Biological Activities of THPMP

In Vitro Studies

In vitro studies have demonstrated that THPMP-functionalized nanoparticles exhibit lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to non-functionalized counterparts. This suggests that surface modifications using THPMP can significantly enhance the antibacterial efficacy of nanoparticles .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate in solution?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity, particularly the phosphonate and silanol groups. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (P=O at ~1200 cm⁻¹, Si-OH at ~3200–3600 cm⁻¹). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies sodium content, while elemental analysis ensures stoichiometric purity. Dynamic light scattering (DLS) may assess aggregation in aqueous solutions .

Q. What safety protocols are critical given its acute toxicity and genotoxicity?

- Methodology : Adhere to OSHA guidelines for acute oral toxicity (LD₅₀: 50–300 mg/kg). Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Genotoxicity concerns (reverse mutation test positivity) necessitate strict waste segregation and deactivation protocols (e.g., alkaline hydrolysis). Conduct routine genotoxicity assays (e.g., Ames test) for lab-synthesized batches .

Advanced Research Questions

Q. How can experimental designs optimize its application in surface modification for corrosion inhibition?

- Methodology :

- Substrate Preparation : Clean metal substrates (e.g., aluminum, steel) via acid etching or plasma treatment to enhance adhesion.

- Grafting : Immerse substrates in 1–5% (w/v) aqueous solutions of the compound at varying pH (3–9) and temperatures (25–60°C).

- Characterization : Use X-ray photoelectron spectroscopy (XPS) to confirm covalent bonding (Si-O-Metal peaks), electrochemical impedance spectroscopy (EIS) to measure corrosion resistance, and contact angle analysis to assess hydrophobicity .

Q. How do thermal and hydrolytic stability profiles impact its utility in high-temperature applications?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (ramp rate: 10°C/min) to identify decomposition thresholds (reported boiling point: 421°C).

- Hydrolytic Stability : Incubate solutions at pH 2–12 and monitor degradation via HPLC over 24–72 hours. Compare with FTIR to detect siloxane (Si-O-Si) crosslinking .

Q. What experimental approaches resolve contradictions in genotoxicity data across studies?

- Methodology :

- In Vitro Assays : Conduct parallel Ames tests (TA98 and TA100 strains) and comet assays using human keratinocytes to assess DNA damage.

- Dose-Response Analysis : Compare results at 0.1–100 µg/mL to identify threshold effects.

- Meta-Analysis : Cross-reference with OECD guidelines and published datasets to isolate variables (e.g., impurity profiles, solvent effects) .

Q. How does its phosphonate group interact with metal ions in environmental remediation studies?

- Methodology :

- Chelation Studies : Titrate with Cu²⁺, Fe³⁺, or Ca²⁺ solutions (0.1–10 mM) and monitor complexation via UV-Vis spectroscopy (absorption shifts at 200–300 nm).

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.

- Practical Application : Test metal adsorption efficiency in simulated wastewater using ICP-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity levels across commercial batches?

- Methodology :

- Batch Comparison : Acquire multiple lots and analyze via ³¹P NMR to detect phosphorylated byproducts (e.g., unreacted methylphosphonic acid).

- Standardization : Develop an internal reference standard using ACS reagent-grade sodium phosphate (as per USP protocols) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.